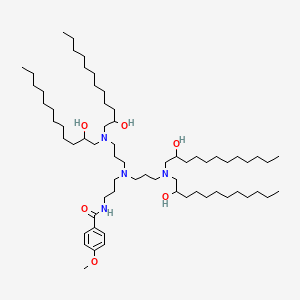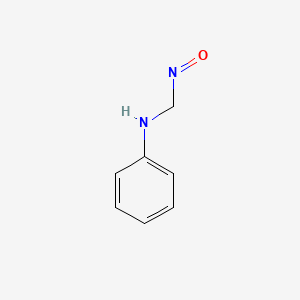
AA-T3A-C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AA-T3A-C12 is an ionizable lipidoid with a polyamine core, linked to the sigma receptor ligand anisamide, and features four 12-carbon tails. This compound has been utilized in creating lipid nanoparticles (LNPs) that encapsulate small interfering RNA (siRNA) for heat shock protein 47 (Hsp47). These LNPs effectively reduce Hsp47 expression in activated NIH3T3 mouse liver fibroblasts and primary mouse hepatic stellate cells, which is crucial in addressing liver fibrosis .
Méthodes De Préparation
The synthesis of AA-T3A-C12 involves a one-pot, two-step modular synthetic method. This method allows for the creation of a combinatorial library of anisamide ligand-tethered lipidoids (AA-lipidoids). The synthetic route includes the formulation of this compound/siHSP47 LNP via microfluidic mixing. The ethanol lipid solution containing anisamide-tethered lipidoid (this compound), phospholipid (DSPC), PEG-lipid (C14-PEG), and cholesterol is rapidly mixed with an acidic aqueous solution containing siRNA .
Analyse Des Réactions Chimiques
AA-T3A-C12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
AA-T3A-C12 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for targeted delivery of RNA therapeutics.
Biology: It facilitates the delivery of siRNA to specific cells, aiding in gene silencing studies.
Medicine: It has shown potential in treating liver fibrosis by reducing Hsp47 expression, which is crucial for collagen biogenesis and secretion.
Industry: It is used in the development of advanced drug delivery systems, enhancing the efficacy and specificity of RNA-based therapies
Mécanisme D'action
AA-T3A-C12 exerts its effects by forming lipid nanoparticles that encapsulate siRNA. These nanoparticles target activated fibroblasts in the liver, where they release the siRNA to silence Hsp47 expression. The reduction in Hsp47 levels leads to decreased collagen biogenesis and secretion, ultimately reducing liver fibrosis. The molecular targets include the sigma receptors on activated fibroblasts, which facilitate the uptake of the nanoparticles .
Comparaison Avec Des Composés Similaires
AA-T3A-C12 is compared with other similar compounds, such as the FDA-approved MC3 ionizable lipid. While both compounds are used for RNA delivery, this compound mediates greater RNA delivery and transfection of activated fibroblasts compared to its analog without anisamide and MC3. This makes this compound more potent and selective in targeting activated fibroblasts, leading to significantly reduced collagen deposition and liver fibrosis .
Similar compounds include:
MC3 ionizable lipid: FDA-approved for RNA delivery but less effective than this compound in targeting activated fibroblasts.
Other anisamide ligand-tethered lipidoids: These compounds share similar structures but vary in their efficacy and selectivity for RNA delivery
Propriétés
Formule moléculaire |
C65H126N4O6 |
|---|---|
Poids moléculaire |
1059.7 g/mol |
Nom IUPAC |
N-[3-[bis[3-[bis(2-hydroxydodecyl)amino]propyl]amino]propyl]-4-methoxybenzamide |
InChI |
InChI=1S/C65H126N4O6/c1-6-10-14-18-22-26-30-34-41-60(70)55-68(56-61(71)42-35-31-27-23-19-15-11-7-2)53-39-51-67(50-38-49-66-65(74)59-45-47-64(75-5)48-46-59)52-40-54-69(57-62(72)43-36-32-28-24-20-16-12-8-3)58-63(73)44-37-33-29-25-21-17-13-9-4/h45-48,60-63,70-73H,6-44,49-58H2,1-5H3,(H,66,74) |
Clé InChI |
ADWWRKPNPJUOGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCCN(CCCNC(=O)C1=CC=C(C=C1)OC)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)
![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


